molecular formula C16H17ClN2O3S B2833988 N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421442-04-7

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2833988
CAS No.: 1421442-04-7
M. Wt: 352.83
InChI Key: OSUUDECSARCNNH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a substituted oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 3-hydroxy-3-(thiophen-2-yl)propyl moiety at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is known for its versatility in medicinal and flavor chemistry, often serving as a backbone for designing bioactive molecules.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUUDECSARCNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

    Preparation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with a suitable reagent to form 3-hydroxy-3-(thiophen-2-yl)propanal.

    Coupling Reaction: The final step involves the coupling of the chlorobenzyl intermediate with the hydroxypropyl intermediate in the presence of oxalyl chloride to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Key Compounds for Comparison

N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117)

  • Substituents : N1: 4-chlorophenyl; N2: 2-(4-hydroxyphenyl)propyl.
  • Synthesis : Prepared via flash chromatography with a 51% yield.
  • Key Difference : Lacks the thiophene ring and hydroxy group at the N2 propyl position.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Substituents : N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl.
  • Activity : Potent umami agonist (FEMA 4233) with high flavor-enhancing properties.
  • Key Difference : Pyridine and methoxy groups instead of thiophene and chloro substituents.

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (Compound 3769)

  • Substituents : N1: methoxy-methylbenzyl; N2: pyridyl-ethyl.
  • Application : Flavoring agent with structural similarity to S334.

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)

  • Substituents : N1: adamantyl; N2: benzyloxy.
  • Synthesis : Utilized triethylamine and DMAP for coupling, yielding >90% purity.

Structural Impact on Properties

  • Thiophene vs.
  • Chlorine Position : The 2-chlorobenzyl group may increase lipophilicity and influence binding to hydrophobic pockets, contrasting with 4-chlorophenyl (Compound 117) or methoxybenzyl (S336) substituents.
  • Hydroxy Group : The 3-hydroxypropyl chain could facilitate hydrogen bonding, a feature absent in analogs like S336 or Compound 5.

Flavor Chemistry

  • Umami Agonists : S336 and related oxalamides activate the hTAS1R1/hTAS1R3 receptor, a key umami taste receptor. The target compound’s thiophene may alter receptor binding kinetics compared to pyridyl or methoxy groups .
  • Metabolism : Oxalamides with aromatic/heterocyclic substituents (e.g., pyridine, thiophene) undergo oxidative metabolism and glucuronidation, but thiophene’s sulfur atom may slow hepatic clearance .

Common Strategies

  • Coupling Reactions : Most oxalamides are synthesized via amine coupling with oxalyl chloride or activated esters, as seen in Compounds 117 and 6 .
  • Purification : Flash chromatography (Compounds 117, 118) or silica gel columns (Compound 6) are standard .

Challenges for the Target Compound

  • Thiophene Stability : Thiophene-containing intermediates may require inert conditions to prevent oxidation during synthesis.
  • Hydroxy Group Protection : The 3-hydroxypropyl chain might necessitate protective groups (e.g., tert-butyldimethylsilyl) to avoid side reactions .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a synthetic compound with potential biological activities that have garnered interest in various fields, particularly medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
  • Molecular Formula: C16H17ClN2O3S
  • Molecular Weight: 352.83 g/mol
  • CAS Number: 1421442-04-7

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring and the chlorobenzyl moiety may facilitate hydrogen bonding and π-π interactions, which can modulate the activity of these targets, leading to various biological effects.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on related compounds indicate that modifications in chemical structure can lead to varying degrees of cytotoxicity. For example, derivatives of oxalamide compounds have demonstrated selective toxicity towards cancer cell lines while sparing normal cells, highlighting the importance of structure-activity relationships (SAR) in drug design.

Comparative Analysis with Related Compounds

A comparative study involving oxalamide derivatives revealed that substituents at the benzyl position significantly influence biological activity. Compounds with electron-withdrawing groups, such as chlorine, often exhibited enhanced potency against certain bacterial strains compared to their unsubstituted counterparts. This trend suggests that this compound may follow a similar pattern.

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructurePotential antimicrobialTBD
Related Oxalamide DerivativeStructureAntimicrobial against M. abscessus0.05 - 1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a 2-chlorobenzylamine derivative with a thiophene-containing hydroxypropyl intermediate. Key steps include nucleophilic substitution (e.g., chloro group replacement) and cyclization. Optimize yields by controlling solvent polarity (e.g., DMF for amide bond formation), temperature (60–80°C for substitution reactions), and catalyst use (e.g., palladium for cross-coupling) . Purification via column chromatography or recrystallization ensures high purity.

Q. How can structural elucidation of this compound be performed to confirm its identity and purity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from thiophene at δ 6.8–7.5 ppm, hydroxy protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ~393.8 g/mol) .
  • IR Spectroscopy : Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, -OH stretch at ~3300 cm⁻¹) .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

  • Methodology : Perform accelerated stability studies:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for oxalamides) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffers (pH 1–12) to assess susceptibility to hydrolysis at the amide bond .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Methodology : Prioritize the hydroxy group (for acetylation/sulfonation), thiophene (for electrophilic substitution), and chlorobenzyl moiety (for nucleophilic displacement). For example:

  • Hydroxy Group : React with acetic anhydride to form esters, improving lipophilicity for bioavailability studies .
  • Thiophene : Bromination at the 5-position enhances π-stacking in material science applications .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model:

  • HOMO-LUMO Gaps : Predict redox behavior (e.g., thiophene’s electron-rich nature lowers LUMO) .
  • Charge Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chloro substituent’s electron-withdrawing effect) .
    • Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s biological activity?

  • Methodology :

  • Analog Synthesis : Replace thiophene with furan or phenyl groups to assess heterocycle impact on receptor binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding via hydroxypropyl group) .
  • In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate structural modifications with IC₅₀ shifts .

Q. How can in vitro biological assays be designed to evaluate this compound’s mechanism of action?

  • Methodology :

  • Target Identification : Perform affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., kon/koff rates for receptor-ligand interactions) .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics post-treatment to map affected signaling pathways (e.g., MAPK/ERK) .

Q. What computational and experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line differences, assay conditions) .
  • Free Energy Calculations : Use molecular dynamics (MD) simulations to quantify binding free energy discrepancies between studies .
  • Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .

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